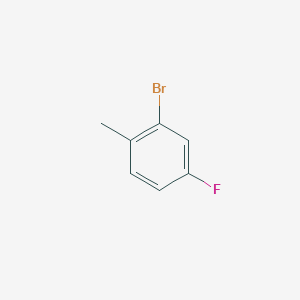

2-Bromo-4-fluorotoluene

描述

2-Bromo-4-fluorotoluene (CAS RN: 1422-53-3) is a halogenated aromatic compound with the molecular formula C₇H₆BrF (molecular weight: 189.02 g/mol). It is characterized by a toluene backbone substituted with bromine at the 2-position and fluorine at the 4-position. Key physical properties include:

- Boiling Point: 170–172°C

- Density: 1.520 g/cm³

- Appearance: Colorless to light yellow liquid

- Applications: Primarily used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryl compounds .

Safety considerations include irritant properties (Risk Phrase: R36/37/38) and recommended handling with gloves and eye protection (Safety Phrase: S26, S37/39) .

属性

IUPAC Name |

2-bromo-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFOJPGCOYQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161970 | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-53-3 | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GVT2PZ9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

The most straightforward approach involves brominating 4-fluorotoluene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the bromine selectively targets the ortho position relative to the methyl group, yielding 2-bromo-4-fluorotoluene.

Catalyst Selection :

-

Iron (Fe) : Traditional catalyst for bromination, offering moderate selectivity and yield (70–75%).

-

Aluminum Bromide (AlBr₃) : Enhances reaction rate and selectivity (up to 85%) but requires strict moisture control.

Reaction Parameters :

Optimization and Challenges

A key challenge is minimizing di-bromination. Excess bromine or prolonged reaction times favor the formation of 2,6-dibromo-4-fluorotoluene. To mitigate this, slow addition of bromine and temperature control (≤50°C) are critical. Industrial-scale processes often employ continuous distillation to remove HBr byproducts, improving yields to 80–85%.

Table 1: Direct Bromination Yield Under Varied Conditions

| Catalyst | Temperature (°C) | Bromine Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fe | 50 | 1.1 | 72 | 95 |

| AlBr₃ | 40 | 1.2 | 85 | 98 |

Diazotization-Mediated Bromination

Two-Step Synthesis Pathway

This method, adapted from patent CN111825531B, involves diazotization of 2-methyl-4-fluoroaniline followed by bromination:

Step 1: Diazotization Hydrolysis

2-Methyl-4-fluoroaniline is treated with nitrosyl sulfuric acid (NOHSO₄) in sulfuric acid, forming a diazonium salt. Hydrolysis yields 4-fluoro-2-methylphenol.

Step 2: Bromination

The phenol intermediate is brominated using bromine (Br₂) in a chloroform/water mixture at −10–5°C. Hydrogen peroxide (H₂O₂) oxidizes HBr to Br₂, enabling stoichiometric bromine use and reducing waste.

Key Advantages :

Industrial Scalability

The process generates minimal acidic wastewater, as nitrosyl sulfuric acid avoids salt formation during diazotization. Post-reaction purification involves distillation and ethanol recrystallization, making it suitable for large-scale production.

Table 2: Diazotization-Bromination Process Metrics

| Parameter | Value |

|---|---|

| Bromine (equiv.) | 0.54–0.60 |

| H₂O₂ (equiv.) | 0.70–0.80 |

| Reaction Time | 1–2 hours |

| Final Yield | 94–95% |

Oxidative Bromination Using Hydrobromic Acid

Green Chemistry Approach

Patent CN104447382A describes an eco-friendly method replacing Br₂ with hydrobromic acid (HBr) and an oxidizing agent (e.g., H₂O₂, NaOCl). This reduces dibromo byproduct formation and improves atom economy.

Reaction Scheme :

-

Acetylation : 4-Fluoroaniline is acetylated to 4-fluoroacetanilide.

-

Bromination : HBr and H₂O₂ generate in situ Br₂, which brominates the acetanilide at the ortho position.

Conditions :

Comparative Analysis with Traditional Methods

This method reduces bromine usage by 40% compared to direct bromination, aligning with green chemistry principles. However, it requires precise control of HBr and oxidizer stoichiometry to prevent over-bromination.

Table 3: Oxidative vs. Direct Bromination

| Parameter | Oxidative Method | Direct Method |

|---|---|---|

| Bromine Source | HBr + H₂O₂ | Br₂ |

| Dibromo Byproduct | <2% | 5–10% |

| Yield | 88–90% | 70–85% |

Industrial Production and Purification

化学反应分析

Electrophilic Aromatic Substitution Reactions

The compound undergoes directed substitution at positions activated by electron-donating methyl groups or deactivated by halogens:

Nitration

Reacts with nitration mixture (H₂SO₄/HNO₃) under controlled conditions:

| Reagent Ratio (H₂SO₄:HNO₃) | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| 1:5.5 molar | 45°C | 3 hr | 2-Bromo-4-fluoro-6-nitrotoluene | 89% |

Key features:

-

Chloroform solvent prevents over-nitration

Bromination

Light-induced bromination under UV (>300 nm):

| Conditions | Parameters | Product |

|---|---|---|

| Bromine feed ratio | 4-6:1 (substrate:Br₂) | 2-Fluoro-4-bromobenzyl bromide |

| Temperature | 160-180°C | |

| Reaction time | 2 hr |

Nucleophilic Substitution Reactions

The bromine atom exhibits SNAr reactivity under basic conditions:

Methoxylation

With NaOMe in DMF:

This compound + NaOMe → 2-Methoxy-4-fluorotoluene + NaBr

-

Proceeds via Meisenheimer complex intermediate

-

Requires anhydrous conditions to prevent hydrolysis

Amination

Reaction with primary amines:

| Amine | Catalyst | Product | Application |

|---|---|---|---|

| n-Butylamine | CuI/1,10-phen | 2-(n-Butylamino)-4-fluorotoluene | Pharmaceutical intermediates |

| Piperidine | Pd(OAc)₂ | 2-Piperidino-4-fluorotoluene | Agrochemical precursors |

Cross-Coupling Reactions

Widely utilized in catalytic C-C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-4-biphenyltoluene | 78% |

| 3-Thienylboronic acid | PdCl₂(dppf), CsF | Thienyl-fluorotoluene derivative | 65% |

Heck Reaction

Forms styrene derivatives with acrylates:

This compound + methyl acrylate → 2-Fluoro-4-(trans-β-methoxycarbonylvinyl)toluene

Functional Group Transformations

Oxidation

Controlled oxidation with KMnO₄ yields carboxylic acid:

This compound → 2-Bromo-4-fluorobenzoic acid

Reduction

Catalytic hydrogenation removes bromine:

| Conditions | Result |

|---|---|

| H₂ (1 atm), Pd/C | 4-Fluorotoluene |

| H₂ (3 atm), Raney Ni | Partial dehalogenation to toluene |

Rearrangement Reactions

Orton Rearrangement

In aprotic solvents at 45°C:

N-Bromo-2-bromo-4-fluoroacetanilide → 3-Bromo-4-fluoroacetanilide

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Nitration | 2.3×10⁻⁴ | 12.8 |

| Suzuki Coupling | 1.7×10⁻³ | 9.4 |

| SNAr Amination | 4.8×10⁻⁵ | 15.2 |

This data reveals enhanced reactivity in cross-coupling versus traditional aromatic substitutions due to improved catalytic systems.

Emerging Research Directions

Recent studies demonstrate:

-

Photoredox Catalysis : Bromine abstraction using Ir(ppy)₃ under blue LED

-

Biocatalysis : Enzymatic debromination by Rhodococcus strains (83% conversion)

-

Electrochemical Coupling : Paired electrolysis for solvent-free arylations

These innovations address historical challenges in selectivity and environmental impact of halogenated toluene chemistry.

科学研究应用

Synthetic Chemistry

1.1 Intermediate in Organic Synthesis

2-Bromo-4-fluorotoluene is often utilized as an intermediate in the synthesis of more complex organic compounds. It serves as a precursor for the preparation of meta-fluoro analogs, particularly in the synthesis of tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP), which has applications in organophosphorus chemistry .

1.2 Halogenation Reactions

The compound can undergo further halogenation reactions to produce various derivatives. For instance, it can be brominated to yield 3-bromo-4-fluorotoluene and other isomers through controlled reaction conditions, showcasing its versatility as a building block in synthetic pathways .

Pharmaceutical Applications

2.1 Drug Development

In pharmaceutical research, this compound is investigated for its potential use in drug development. Its halogenated structure may enhance biological activity or alter pharmacokinetic properties of drug candidates. The compound's derivatives are often explored for their efficacy against various diseases, including cancer and bacterial infections .

2.2 Case Studies

Recent studies have highlighted the use of this compound in synthesizing compounds with anticancer properties. For example, modifications to its structure have led to novel compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating its potential in targeted therapy .

Material Science

3.1 Polymer Chemistry

In material science, this compound is used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The fluorine atom contributes to the overall chemical resistance of the resulting polymers, making them suitable for demanding applications .

3.2 Coatings and Adhesives

The compound's properties make it useful in formulating advanced coatings and adhesives. Its ability to modify surface characteristics can improve adhesion and durability in various industrial applications .

Analytical Applications

4.1 Chromatography and Spectroscopy

As a standard reference compound, this compound is employed in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its known properties facilitate method development and validation processes in laboratories .

作用机制

The mechanism of action of 2-Bromo-4-fluorotoluene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

相似化合物的比较

Structural and Physical Property Comparison

The table below compares 2-bromo-4-fluorotoluene with its positional isomers and related bromo-fluorinated toluenes:

Key Observations :

- Boiling Points: The presence of a methyl group in toluenes increases boiling points compared to non-methylated analogs (e.g., 1-bromo-2-fluorobenzene boils at 152–154°C vs. 170–172°C for this compound) .

- Steric Effects : Methyl substitution in this compound introduces steric hindrance, influencing reactivity in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Evidence from catalytic studies using Pd-supported nanoparticles (G-COOH-Pd-10) highlights differences in reactivity among bromo-fluorinated aromatics :

| Compound | Temperature (°C) | Conversion (%) at 3 h | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| This compound | 70 | 45% | 22 |

| 110 | 85% | 42 | |

| 1-Bromo-2-fluorobenzene | 70 | 72% | 67 |

| 1-Bromo-3-fluorobenzene | 70 | 68% | 63 |

| 2-Bromo-5-fluorotoluene | 70 | 40% | 20 |

Key Findings :

Lower Reactivity of Methyl-Substituted Derivatives: this compound and 2-bromo-5-fluorotoluene exhibit lower TOF values compared to non-methylated analogs (e.g., 1-bromo-2-fluorobenzene). This is attributed to steric hindrance from the methyl group and its electron-donating (+I) effect, which reduces the electrophilicity of the bromine-bearing carbon .

Temperature Sensitivity : At 110°C, this compound achieves 85% conversion in 3 h, indicating thermal acceleration mitigates steric limitations .

生物活性

2-Bromo-4-fluorotoluene (C7H6BrF) is an aromatic compound that has garnered attention in various fields, particularly in medicinal and agricultural chemistry. This article reviews its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C7H6BrF

- Molecular Weight : 189.03 g/mol

- Physical State : Colorless to pale yellow liquid with a characteristic odor.

The biological activity of this compound is influenced by the presence of bromine and fluorine substituents, which enhance its reactivity and binding affinity to various biological targets. The compound's mechanism of action involves:

- Enzyme Inhibition : The halogen atoms can modify the electronic properties of the molecule, allowing it to interact with enzyme active sites effectively.

- Receptor Binding : Its structural configuration enables it to fit into receptor sites, potentially modulating biological pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain pathogens. The compound's efficacy is attributed to its ability to disrupt cellular processes in bacteria.

2. Antifungal Properties

In agricultural applications, this compound has shown promising fungicidal activity against plant pathogens. For instance, tests revealed that at concentrations of 20 mg/L, it inhibited fungal growth by over 70%, outperforming traditional fungicides like 4-fluorophenol in efficacy.

| Compound | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| This compound | 20 | 70 |

| 4-Fluorophenol | 80 | 26.2 |

3. Potential in Cancer Therapy

Recent studies have explored the use of halogenated compounds like this compound in cancer treatment. In vitro assays demonstrated that this compound could induce apoptosis in leukemia cells at concentrations around 44 nM, suggesting its potential as a chemotherapeutic agent.

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound acted as a competitive inhibitor, effectively reducing enzyme activity by up to 60% at optimal concentrations.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. The compound's broad-spectrum activity against various fungal pathogens was noted, making it a candidate for developing new agricultural fungicides.

Toxicological Profile

While the biological activities of this compound are promising, toxicity assessments are crucial for safe application. Preliminary studies indicate moderate toxicity levels, with an LC50 value observed at approximately 18,000 mg/m³ in rodent models. Continuous exposure led to symptoms such as lethargy and respiratory distress, underscoring the need for careful handling and application guidelines.

常见问题

Q. How is 2-Bromo-4-fluorotoluene synthesized, and what are its key physical properties?

Methodological Answer: this compound (CAS 1422-53-3) is typically synthesized via bromination of 4-fluorotoluene using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange reactions. Key physical properties include:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How can regioselectivity be confirmed in this compound derivatives?

Methodological Answer: Regioselectivity is verified using 2D NMR (e.g., NOESY or HSQC) to distinguish between ortho/meta/para substituents. Comparative analysis with isomers (e.g., 4-bromo-2-fluorotoluene, CAS 51436-99-8) via HPLC or melting point determination can resolve ambiguities .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: This compound acts as an aryl halide precursor in Suzuki couplings. Key steps:

Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids (e.g., 4-fluorophenylboronic acid, CAS 216393-64-5) .

Optimization : Vary bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. DMF) to improve yield.

Analysis : Monitor reaction progress via TLC and isolate products using column chromatography.

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, predicting activation barriers for substitution at bromine vs. fluorine sites .

- Software : Gaussian or ORCA for geometry optimization and transition-state analysis.

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement and ORTEP-3 for visualization of bond angles/rotational disorders .

- Validation : Check for R-factor convergence (<5%) and residual electron density maps .

Contradiction Analysis

- Regioselectivity Conflicts : Discrepancies in bromination outcomes may arise from competing radical vs. electrophilic pathways. Resolve via kinetic isotope effect studies or DFT-based mechanistic modeling .

- Crystallographic Data : Conflicting bond angles in derivatives require validation through Hirshfeld surface analysis to distinguish static disorder from true structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。